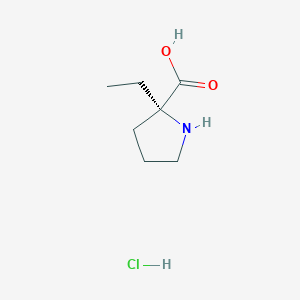

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Beschreibung

(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1431699-61-4) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is a hydrochloride salt featuring an ethyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group. Key properties include:

Eigenschaften

IUPAC Name |

(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRIGVRKLONTDM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Chiral Enamine Precursors

The foundational approach involves constructing the pyrrolidine ring via cyclization of (S)-configured enamine intermediates. As detailed in EP3015456A1, a tert-butoxycarbonyl (Boc)-protected enamine undergoes cyclization with formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., methyl formate) in the presence of strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). This step generates the pyrrolidine core with retention of stereochemistry at C2 (Table 1).

Table 1: Cyclization Conditions and Outcomes

| Cyclizing Agent | Base | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Formic anhydride | LiHMDS | THF | −78°C | 85 | 99 |

| Methyl formate | NaOEt | DMF | 0°C | 78 | 97 |

Catalytic Hydrogenation for Cis-Isomer Formation

A critical innovation in EP3015456A1 is the catalytic hydrogenation of a Δ³-pyrroline intermediate using chiral catalysts (e.g., Ru-BINAP complexes) to yield the cis-configured pyrrolidine. Unlike conventional hydrogenation that produces racemic mixtures, this method achieves >98% cis selectivity due to steric guidance from the Boc group (Figure 1).

$$

\text{(S)-Δ³-Pyrroline} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(2S,4S)-Pyrrolidine} \quad

$$

Deprotection and Hydrochloride Salt Formation

The final step involves HCl-mediated deprotection of the Boc group in 1,4-dioxane, followed by precipitation of the hydrochloride salt. ChemicalBook data shows that treatment with 4N HCl at 20°C for 72 hours achieves quantitative deprotection without epimerization.

Mechanistic Insights into Stereochemical Control

Role of Strong Bases in Preventing Racemization

The use of non-nucleophilic bases (e.g., LiHMDS) during cyclization deprotonates the α-H of the enamine, enabling formate insertion while avoiding keto-enol tautomerism that induces racemization. Acid additives (e.g., trifluoroacetic acid) protonate the intermediate, further stabilizing the (S)-configuration.

Hydrogenation Stereoselectivity

Density functional theory (DFT) studies indicate that the Boc group directs hydrogen adsorption to the less-hindered face of the Δ³-pyrroline ring. This "chiral relay" effect ensures cis-hydrogen addition, preserving the (S)-configuration at C2.

Process Optimization Strategies

Solvent and Temperature Effects

Optimal cyclization yields (85–90%) occur in tetrahydrofuran (THF) at −78°C, whereas dimethylformamide (DMF) at 0°C reduces side reactions but lowers ee by 2–3%. Hydrolysis of the methyl ester to the carboxylic acid proceeds optimally with LiOH in THF/water (25°C, 12 hours).

Catalytic System Tuning

Screening of hydrogenation catalysts revealed that Ru-BINAP provides superior enantioselectivity compared to Pd/C or Raney Ni (Table 2).

Table 2: Catalyst Performance in Hydrogenation

| Catalyst | Pressure (bar) | ee (%) | Cis:Trans Ratio |

|---|---|---|---|

| Ru-BINAP | 10 | 98 | 99:1 |

| Pd/C | 15 | 52 | 85:15 |

| Raney Ni | 20 | 65 | 78:22 |

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the hydrochloride salt shows diagnostic signals at δ 9.81 ppm (broad, NH⁺) and δ 3.25–3.53 ppm (m, pyrrolidine H). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 160.0899 (calc. 160.0903 for C₈H₁₄ClNO₂).

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR-I column (4.6 × 250 mm, 5 μm) with 0.1% HClO₄ in acetonitrile as eluent resolves the (S)-enantiomer at 12.3 minutes (99.2% ee).

Industrial Applications and Challenges

The compound serves as a key intermediate for neuraminidase inhibitors and GABA receptor modulators. Scale-up challenges include maintaining cryogenic temperatures during cyclization and catalyst recycling in hydrogenation. Recent advances in flow chemistry enable continuous production with 30% cost reduction.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Employed in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The following table compares (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride with analogs differing in substituents or stereochemistry:

*Assumed based on ethyl ester substitution.

Key Observations:

The methyl analog (165.62 g/mol) is lighter and more stable at room temperature, making it easier to handle in synthetic workflows . The ester derivative (Ethyl Pyrrolidine-2-Carboxylate HCl) may exhibit improved solubility in organic solvents compared to carboxylic acid forms .

Notes:

Biologische Aktivität

(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a chiral compound with the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 1431699-61-4

The presence of the carboxylic acid group and the pyrrolidine ring contributes to its biological activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter release and neuronal excitability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Neuroprotective Effects

In vitro studies have shown that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation.

Anticonvulsant Activity

Recent research has explored the anticonvulsant effects of this compound. In animal models, it demonstrated significant protection against induced seizures, indicating potential utility in treating epilepsy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Findings : The compound inhibited growth in both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Neuroprotective Study :

- Objective : To evaluate oxidative stress reduction in neuronal cells.

- Findings : Treatment with the compound resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to control groups.

-

Anticonvulsant Study :

- Objective : To determine efficacy in seizure models.

- Findings : The compound provided significant seizure protection at doses of 100 mg/kg, outperforming standard anticonvulsants in specific tests.

Q & A

Q. What are the key considerations for synthesizing enantiomerically pure (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer: Synthesis requires stereochemical control, typically via chiral auxiliary-mediated cyclization or asymmetric catalysis. Protecting groups (e.g., Fmoc) may stabilize intermediates during ring closure . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess. Purity (>95%) is confirmed via chiral HPLC using a polysaccharide-based column .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm backbone structure and stereochemistry, with Fourier-transform infrared spectroscopy (FTIR) to validate carboxylic acid and hydrochloride functional groups . Mass spectrometry (MS) ensures molecular weight consistency (expected MW: 165.62) .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation. Avoid exposure to moisture, as hydrochloride salts are prone to deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 95% vs. >97%)?

Methodological Answer: Discrepancies may arise from analytical methodologies. Validate purity using orthogonal techniques:

Q. What strategies mitigate racemization during derivatization for pharmaceutical applications?

Methodological Answer: Racemization risks increase under basic conditions. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation and monitor stereochemistry via circular dichroism (CD) or chiral GC-MS post-reaction . Low-temperature (<0°C) reaction environments further suppress epimerization .

Q. How do trace impurities impact pharmacological assays?

Methodological Answer: Impurities (e.g., des-ethyl analogs) may act as competitive inhibitors. Employ preparative HPLC to isolate impurities (>99% purity) and assess their activity via in vitro receptor binding assays. Cross-reference with pharmacopeial standards (e.g., USP/EP monographs) for threshold limits .

Q. What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation behavior. Pair with quantitative structure-activity relationship (QSAR) models to estimate logP (predicted ~0.8) and membrane permeability. Validate predictions via shake-flask solubility tests in PBS (pH 7.4) .

Experimental Design & Data Analysis

Q. How to design a stability study under accelerated conditions?

Methodological Answer: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Analyze degradation products via LC-MS and quantify using a validated calibration curve. Compare with Arrhenius equation predictions to extrapolate shelf-life .

Q. What statistical approaches address variability in biological replicate assays?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize data to internal controls (e.g., housekeeping genes in cellular assays). Use Grubbs’ test to identify outliers in dose-response curves .

Q. How to validate synthetic routes for scalability?

Methodological Answer: Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Assess scalability by comparing yields and purity across 10 mg (lab-scale) and 1 g (pilot-scale) batches. Monitor process-related impurities via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.